Cas no 2228436-19-7 (tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate)

tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate
- tert-butyl N-[3-chloro-4-(2-oxopropyl)phenyl]carbamate
- 2228436-19-7
- EN300-1903874
-
- インチ: 1S/C14H18ClNO3/c1-9(17)7-10-5-6-11(8-12(10)15)16-13(18)19-14(2,3)4/h5-6,8H,7H2,1-4H3,(H,16,18)
- InChIKey: YQGSYYVOOHMSDV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1CC(C)=O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 283.0975211g/mol
- どういたいしつりょう: 283.0975211g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 55.4Ų
tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1903874-2.5g |
tert-butyl N-[3-chloro-4-(2-oxopropyl)phenyl]carbamate |
2228436-19-7 | 2.5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1903874-0.05g |
tert-butyl N-[3-chloro-4-(2-oxopropyl)phenyl]carbamate |
2228436-19-7 | 0.05g |
$1261.0 | 2023-09-18 | ||
Enamine | EN300-1903874-0.5g |
tert-butyl N-[3-chloro-4-(2-oxopropyl)phenyl]carbamate |
2228436-19-7 | 0.5g |
$1440.0 | 2023-09-18 | ||
Enamine | EN300-1903874-10g |
tert-butyl N-[3-chloro-4-(2-oxopropyl)phenyl]carbamate |
2228436-19-7 | 10g |
$6450.0 | 2023-09-18 | ||
Enamine | EN300-1903874-0.1g |
tert-butyl N-[3-chloro-4-(2-oxopropyl)phenyl]carbamate |
2228436-19-7 | 0.1g |
$1320.0 | 2023-09-18 | ||
Enamine | EN300-1903874-5.0g |
tert-butyl N-[3-chloro-4-(2-oxopropyl)phenyl]carbamate |
2228436-19-7 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1903874-10.0g |
tert-butyl N-[3-chloro-4-(2-oxopropyl)phenyl]carbamate |
2228436-19-7 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1903874-1.0g |
tert-butyl N-[3-chloro-4-(2-oxopropyl)phenyl]carbamate |
2228436-19-7 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1903874-0.25g |
tert-butyl N-[3-chloro-4-(2-oxopropyl)phenyl]carbamate |
2228436-19-7 | 0.25g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-1903874-1g |
tert-butyl N-[3-chloro-4-(2-oxopropyl)phenyl]carbamate |
2228436-19-7 | 1g |
$1500.0 | 2023-09-18 |
tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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7. Book reviews
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamateに関する追加情報
Introduction to tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate (CAS No. 2228436-19-7)
tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate (CAS No. 2228436-19-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications in drug development. This compound belongs to the class of carbamates, which are widely studied for their diverse biological activities, including their roles as prodrugs, enzyme inhibitors, and therapeutic agents.
The molecular structure of tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate features a tert-butyl group attached to a carbamate moiety, which is further linked to a substituted phenyl ring. The presence of the tert-butyl group provides steric protection and enhances the stability of the compound, while the chloro and oxopropyl substituents on the phenyl ring contribute to its reactivity and biological activity. These structural features make it an attractive candidate for various pharmaceutical applications.
Recent research has focused on the potential of carbamates as prodrugs, which are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The tert-butyl group in tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate can be cleaved by esterases, releasing the active metabolite. This property is particularly useful in improving the pharmacokinetic profile of drugs, enhancing their solubility, stability, and bioavailability.
In addition to its potential as a prodrug, tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate has been investigated for its enzyme inhibitory properties. Studies have shown that carbamates can act as reversible inhibitors of various enzymes, including cholinesterases and proteases. The chloro and oxopropyl substituents on the phenyl ring may enhance its binding affinity to specific enzyme active sites, making it a promising lead compound for the development of novel therapeutic agents.
The biological activity of tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate has also been explored in preclinical studies. In vitro assays have demonstrated its ability to modulate cellular processes such as apoptosis and inflammation. For example, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. These findings suggest that this compound may have potential as an anticancer agent.
Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate in various therapeutic settings. Early results from phase I trials have indicated that it is well-tolerated by patients with minimal side effects. Further studies are needed to determine its optimal dosing regimens and long-term safety profile.
The synthesis of tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate involves several steps, including the formation of the tert-butyl carbamate intermediate and subsequent functionalization of the phenyl ring. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production, making it more accessible for research and development purposes.
In conclusion, tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate (CAS No. 2228436-19-7) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further investigation as a prodrug, enzyme inhibitor, and therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential in drug development.
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